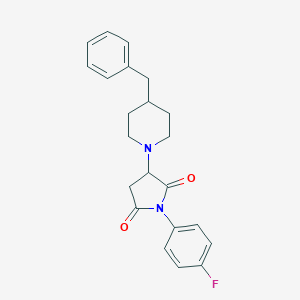
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, also known as BFPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
作用机制
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This property may contribute to its potential therapeutic effects in neurological disorders.
生化和生理效应
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, particularly in the brain. Studies have reported that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can increase dopamine release and turnover, modulate dopamine receptor expression, and alter neural activity in key brain regions.
实验室实验的优点和局限性
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's high affinity for dopamine receptors and potential therapeutic effects make it a valuable compound for research. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione research. These include further studies on its mechanism of action, potential therapeutic applications in neurological disorders, and the development of more potent and selective derivatives. Additionally, research on the potential side effects and toxicity of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is needed to fully understand its safety profile. Overall, 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a promising compound with significant potential for scientific research and therapeutic development.
合成方法
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves a multistep process that includes the reaction of 4-fluorophenylacetic acid with benzylpiperidine and subsequent cyclization with succinic anhydride. The final product is obtained through purification and crystallization. The synthesis method has been reported to yield high purity and good yields, making it a reliable method for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione production.
科学研究应用
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been extensively studied for its potential pharmacological properties, particularly as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This property makes 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione a promising candidate for the treatment of dopamine-related disorders.
属性
CAS 编号 |
5541-72-0 |
|---|---|
产品名称 |
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
分子式 |
C22H23FN2O2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O2/c23-18-6-8-19(9-7-18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2 |
InChI 键 |
OPEXISPVVKMWBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



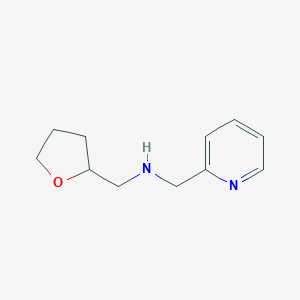
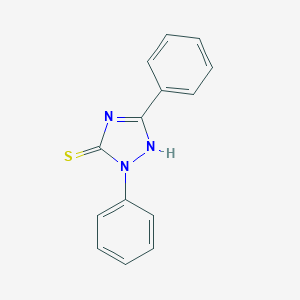
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
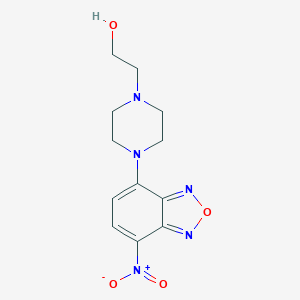
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
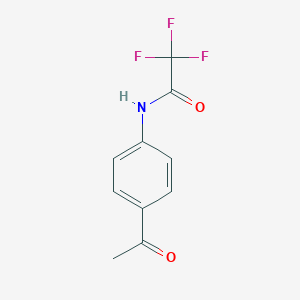
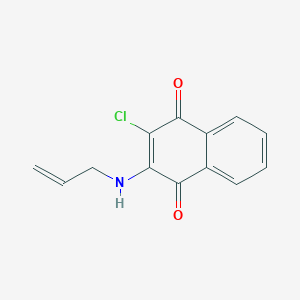
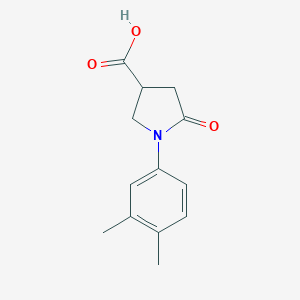
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

